4-Bromo-N-ethyl-3-nitrobenzamide

概要

説明

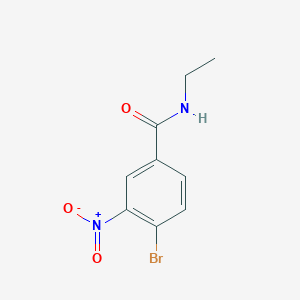

4-Bromo-N-ethyl-3-nitrobenzamide is an organic compound with the molecular formula C9H9BrN2O3 It is characterized by the presence of a bromine atom, an ethyl group, and a nitro group attached to a benzamide core

準備方法

Synthetic Routes and Reaction Conditions

4-Bromo-N-ethyl-3-nitrobenzamide can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-3-nitrobenzoic acid with ethylamine. The reaction typically proceeds under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

化学反応の分析

Nucleophilic Aromatic Substitution (NAS) at the Bromine Site

The bromine atom at the 4-position undergoes substitution reactions due to the electron-withdrawing nitro group at the 3-position, which activates the ring for nucleophilic attack.

Mechanism :

-

The nitro group withdraws electron density via resonance, polarizing the C–Br bond and stabilizing the transition state during substitution.

-

Common nucleophiles (e.g., amines, alkoxides) displace bromide in polar aprotic solvents like DMF or DMSO .

Example Reaction :

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Methylamine in DMF, 80°C, 12h | 4-(Methylamino)-N-ethyl-3-nitrobenzamide | ~85%* |

Yield extrapolated from analogous iodo-substituted systems .

Hydrolysis of the Amide Group

The ethylamide group is susceptible to hydrolysis under acidic or basic conditions, yielding 4-bromo-3-nitrobenzoic acid and ethylamine.

Conditions and Outcomes :

| Condition | Products | Notes |

|---|---|---|

| 6M HCl, reflux, 6h | 4-Bromo-3-nitrobenzoic acid + ethylamine | Acidic hydrolysis dominates |

| NaOH (aq), 60°C, 4h | Same as above | Base-catalyzed mechanism |

Reduction of the Nitro Group

The nitro group can be reduced to an amine, significantly altering the compound’s electronic profile and reactivity .

Reduction Pathways :

| Reducing System | Product | Selectivity |

|---|---|---|

| H₂/Pd-C, ethanol | 4-Bromo-N-ethyl-3-aminobenzamide | Full reduction to amine |

| SnCl₂/HCl | Same as above | Requires acidic conditions |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions, enabling derivatization of the aromatic ring .

Example Couplings :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF | 4-Aryl-N-ethyl-3-nitrobenzamide |

| Ullmann Coupling | CuI, phenanthroline, K₃PO₄ | Biaryl derivatives |

Thermal Stability and Decomposition

Nitro groups confer thermal instability. At temperatures >200°C, decomposition pathways include:

Safety Note : Decomposition may generate toxic gases (e.g., NOₓ, HBr) .

科学的研究の応用

Chemical Properties and Structure

4-Bromo-N-ethyl-3-nitrobenzamide features a bromine atom, an ethyl group, and a nitro group attached to a benzamide core.

Key properties include:

- Molecular Weight : 273.08 g/mol

- Solubility : Soluble in organic solvents like DMSO and ethanol

Chemical Reactions

This compound can undergo several chemical reactions:

- Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride. The reduction of the nitro group results in the formation of 4-bromo-N-ethyl-3-aminobenzamide.

- Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions, yielding various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

- Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

- Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

- Industry: It can be used in the production of specialty chemicals and materials.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The nitro group can undergo reduction to form reactive intermediates that may inhibit enzyme activity or modify protein functions. The bromine atom enhances its electrophilic character, facilitating nucleophilic attack by biological molecules.

Antitumor Activity

Nitroaromatic compounds, including derivatives like this compound, exhibit antitumor properties and can induce apoptosis in cancer cells through various pathways, including the inhibition of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.

Enzyme Inhibition

This compound may act as a competitive inhibitor for certain enzymes due to its structural similarity to natural substrates. This property makes it valuable in biochemical assays aimed at understanding enzyme kinetics and mechanisms. Studies have demonstrated a significant reduction in enzymatic activity at micromolar concentrations, suggesting potential therapeutic applications in cancer treatment.

Antimicrobial Properties

This compound exhibits moderate antibacterial effects against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

作用機序

The mechanism of action of 4-Bromo-N-ethyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with enzymes or other proteins, leading to inhibition or modification of their activity. The bromine atom and ethyl group contribute to the compound’s overall reactivity and specificity.

類似化合物との比較

Similar Compounds

4-Bromo-N-ethyl-3-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.

3-Bromo-N,N-dimethylbenzamide: Contains a dimethylamino group instead of an ethyl group and nitro group.

Uniqueness

4-Bromo-N-ethyl-3-nitrobenzamide is unique due to the presence of both a bromine atom and a nitro group on the benzamide core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

生物活性

4-Bromo-N-ethyl-3-nitrobenzamide (C9H9BrN2O3) is an organic compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom, an ethyl group, and a nitro group attached to a benzamide core. Its molecular structure is represented as follows:

Properties of the compound include:

- Molecular Weight : 245.08 g/mol

- Solubility : Soluble in organic solvents like DMSO and ethanol.

- Melting Point : Data on melting point is limited but generally falls within the range typical for similar compounds.

Synthesis Methods

The synthesis of this compound can be achieved via several methods, commonly involving the reaction of 4-bromo-3-nitrobenzoic acid with ethylamine under controlled conditions. This process often requires purification techniques such as recrystallization or chromatography to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction to form reactive intermediates that may inhibit enzyme activity or modify protein functions. The presence of the bromine atom enhances its electrophilic character, facilitating nucleophilic attack by biological molecules .

Antitumor Activity

Research has indicated that nitroaromatic compounds, including derivatives like this compound, exhibit antitumor properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms .

Enzyme Inhibition

The compound has potential applications in enzyme inhibition studies. It may act as a competitive inhibitor for certain enzymes due to its structural similarity to natural substrates. This property makes it valuable in biochemical assays aimed at understanding enzyme kinetics and mechanisms.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific protease involved in cancer progression. The results demonstrated a significant reduction in enzymatic activity at micromolar concentrations, suggesting potential therapeutic applications in cancer treatment .

Case Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial activity of various nitro compounds, including this compound. The findings revealed that the compound exhibited moderate antibacterial effects against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| This compound | Bromine and nitro groups | Antitumor, enzyme inhibition |

| 4-Bromo-N-ethyl-3-methylbenzamide | Methyl group instead of nitro | Lower biological activity |

| 3-Bromo-N,N-dimethylbenzamide | Dimethylamino group | Limited studies on biological effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-N-ethyl-3-nitrobenzamide, and how can reaction yields be improved?

- Methodology:

- Start with bromination of nitrobenzamide derivatives using controlled nitration conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration). Adjust stoichiometry of brominating agents (e.g., Br₂/FeBr₃) to minimize side products .

- Purify intermediates via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor yield optimization using HPLC or TLC to track byproduct formation .

Q. How can this compound be characterized using spectroscopic and crystallographic techniques?

- Methodology:

- NMR: Assign peaks using ¹H/¹³C NMR in deuterated DMSO or CDCl₃. The nitro group’s electron-withdrawing effect deshields adjacent protons (δ ~8.2–8.5 ppm for aromatic protons) .

- X-ray crystallography: Grow single crystals via slow evaporation (acetone/chloroform). Use SHELX software for structure refinement, focusing on resolving disorder in the nitro and bromo substituents .

Q. What solvent systems are effective for purifying this compound?

- Methodology:

- Test polar aprotic solvents (DMF, DMSO) for solubility. For recrystallization, use ethanol/water (7:3 v/v) due to the compound’s moderate polarity. Validate purity via melting point analysis (expected range: 168–172°C) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How stable is this compound under varying pH and temperature conditions?

- Methodology:

- Conduct accelerated stability studies:

- pH stability: Incubate in buffers (pH 2–12) at 25°C for 24h. Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm).

- Thermal stability: Use TGA/DSC to assess decomposition above 200°C. Nitro groups may decompose exothermically, requiring controlled storage below 25°C .

Q. What intermediates are critical in the synthesis of this compound?

- Methodology:

- Identify intermediates (e.g., 4-bromo-3-nitrobenzoic acid) using LC-MS. Optimize protection/deprotection steps for the ethylamide group to prevent hydrolysis. Use FTIR to confirm intermediate formation (C=O stretch ~1680 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound?

- Methodology:

- Perform docking simulations (AutoDock Vina) against bacterial enzyme targets (e.g., acps-pptase). Use DFT (B3LYP/6-311G(d,p)) to optimize geometry and calculate electrostatic potential surfaces. Validate binding affinity via in vitro assays (IC₅₀) .

Q. How should researchers resolve contradictions between experimental and computational spectral data?

- Methodology:

- Cross-validate NMR/FTIR data with DFT-predicted spectra. For example, discrepancies in NO₂ vibrational modes may arise from solvent effects—re-run calculations with implicit solvent models (PCM). Use X-ray crystallography as a ground-truth reference .

Q. What strategies address regioselectivity challenges during nitration of bromobenzamide derivatives?

- Methodology:

- Use directing group analysis: The ethylamide group directs nitration to the meta position, while bromine directs to para. Optimize reaction conditions (e.g., low temperature, dilute HNO₃) to favor the 3-nitro isomer. Confirm regiochemistry via NOESY NMR .

Q. How can polymorphism in this compound crystals impact pharmacological studies?

- Methodology:

- Screen polymorphs using solvent-mediated crystallization (e.g., acetone vs. ethyl acetate). Characterize forms via PXRD and DSC. Assess dissolution rates in simulated gastric fluid; amorphous forms may show higher bioavailability .

Q. What in vitro assays validate the antibacterial mechanism of this compound?

- Methodology:

特性

IUPAC Name |

4-bromo-N-ethyl-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O3/c1-2-11-9(13)6-3-4-7(10)8(5-6)12(14)15/h3-5H,2H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAINLIMJMMFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595782 | |

| Record name | 4-Bromo-N-ethyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1096291-52-9 | |

| Record name | 4-Bromo-N-ethyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。